HIV‑1 Integrase Dual Inhibition Potency vs. Closest Spiroundecane‑Core Analogues
In a series of fifteen 2,4-dioxaspiro[5.5]undecane ketone and undec‑8‑ene derivatives, the unsubstituted spiroundecane core (compound 1 in the study) inhibited HIV‑1 integrase 3′‑processing with an IC₅₀ of 32.9 ± 8.1 µM and strand‑transfer with an IC₅₀ of 17.6 ± 5.9 µM [1]. The closest structural analog, 3,3-dimethyl-7-(4-nitrophenyl)-11-phenyl-2,4-dioxaspiro[5.5]undecane-1,5,9-trione, was noted as the most similar Cambridge Structural Database entry [1]. However, the most potent spiroundecane derivative (compound 2, bearing a 3‑indolyl substituent) achieved 3′‑P IC₅₀ = 11.1 ± 6.0 µM and ST IC₅₀ = 9.6 ± 1.6 µM, i.e., approximately 3‑fold and 1.8‑fold more potent than the core scaffold respectively [1]. This quantitative SAR baseline establishes that the unsubstituted 2,4-dioxaspiro[5.5]undecan-3-one scaffold provides a validated starting point for medicinal chemistry optimisation, with measurable dual‑inhibition activity that can be tuned by peripheral substituents.
| Evidence Dimension | HIV‑1 integrase inhibition (3′‑processing IC₅₀; strand‑transfer IC₅₀) |
|---|---|
| Target Compound Data | 3′‑P IC₅₀ = 32.9 ± 8.1 µM; ST IC₅₀ = 17.6 ± 5.9 µM (compound 1; core spiroundecane scaffold) |
| Comparator Or Baseline | Compound 2 (3‑indolyl-substituted spiroundecane): 3′‑P IC₅₀ = 11.1 ± 6.0 µM; ST IC₅₀ = 9.6 ± 1.6 µM. Closest CSD analog: 3,3‑dimethyl‑7‑(4‑nitrophenyl)‑11‑phenyl‑2,4‑dioxaspiro[5.5]undecane‑1,5,9‑trione (no inhibition data reported). |
| Quantified Difference | Core scaffold is ~3‑fold less potent than the best derivative in 3′‑P and ~1.8‑fold less potent in ST, demonstrating tractable SAR. |
| Conditions | Recombinant HIV‑1 integrase; 21‑bp DNA substrate; 3′‑processing measured by terminal dinucleotide release; strand‑transfer measured by generation of DNA molecules larger than the substrate [1]. |
Why This Matters
The core scaffold shows intrinsic, measurable dual‑inhibition activity, providing a chemically accessible starting point for lead optimisation—a feature not shared by aza‑ or tetraoxa‑spiro analogs that lack the carbonyl pharmacophore.
- [1] Shults, E. E.; Semenova, E. A.; Johnson, A. A.; Bondarenko, S. P.; Bagryanskaya, I. Y.; Gatilov, Y. V.; Tolstikov, G. A.; Pommier, Y. Synthesis and HIV-1 Integrase Inhibitory Activity of Spiroundecane(ene) Derivatives. Bioorg. Med. Chem. Lett. 2007, 17 (5), 1362–1368. View Source
